molecular formula C10H13NO3 B12885356 ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate CAS No. 25907-31-7

ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12885356
CAS No.: 25907-31-7
M. Wt: 195.21 g/mol
InChI Key: QSWFANDTBZZGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate ( 25907-31-7) is a high-purity chemical building block designed for research and development in organic synthesis and pharmaceutical applications . This compound, with the molecular formula C 10 H 13 NO 3 and a molecular weight of 195.22 g/mol, features a pyrrole ring core substituted with acetyl and methyl ester functional groups, making it a versatile precursor for the construction of more complex heterocyclic systems . Its primary research value lies in its role as a key intermediate in synthetic chemistry. Substituted pyrroles of this kind are fundamental scaffolds in medicinal chemistry and materials science. Scientific studies on closely related analogues highlight their significance; for instance, such structures are investigated for their hydrogen-bonding capabilities and C-H...π interactions in crystal engineering, which are critical for understanding molecular self-assembly and designing solid-state materials . Furthermore, pyrrole derivatives bearing acetyl and ester functionalities are commonly employed as precursors for synthesizing compounds with potential pharmacological activities, including thiosemicarbazones known for antimicrobial and anticancer properties, and for use in porphyrin chemistry . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)9-5-8(7(3)12)6(2)11-9/h5,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWFANDTBZZGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236758
Record name Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25907-31-7
Record name Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25907-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This ester is then reacted with acetic anhydride to introduce the acetyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Preparation

The synthesis of ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate typically involves reacting 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester, which is then reacted with acetic anhydride to introduce the acetyl group. Industrial production methods often mirror laboratory synthesis but are scaled up for larger quantities, employing continuous flow reactors and optimized reaction conditions to improve yield and purity while reducing production costs.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones, using oxidizing agents like potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction: Reduction reactions can convert the acetyl group to an alcohol, often using reducing agents such as sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4).
  • Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents using electrophilic reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.

The specific products of these reactions depend on the reagents and conditions used; for example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

This compound serves various purposes in scientific research:

  • Chemistry: It is employed as a building block in synthesizing more complex organic molecules.
  • Biology: Derivatives of this compound have demonstrated potential as bioactive molecules with antimicrobial and anticancer properties.
  • Medicine: Ongoing research explores its potential as a pharmaceutical intermediate.
  • Industry: It is used in producing specialty chemicals and materials with specific properties.

Antitumor Evaluations

Research has explored the antitumor potential of compounds related to this compound. A study focused on designing and synthesizing novel antitumor agents featuring the 3,5-substituted indolin-2-one framework. By introducing a β-pyrrole group at the 3-position of the indolin-2-one core, a series of new 3,5-substituted indolin-2-ones were designed and synthesized . Twenty new compounds with E configuration were designed, synthesized, and bioassayed. Although enzyme assays showed a weak inhibition effect against several receptor tyrosine kinases, cell-based antitumor activity was promising, with some compounds showing significant inhibitory activity toward A-549 and MDA-MB-468 cell lines .

Other Pyrrole Derivatives

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrole ring’s aromatic nature allows it to interact with enzymes and receptors, potentially modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate with three structurally related pyrrole derivatives, focusing on substituent effects, physical properties, and reactivity.

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents (Positions) Melting Point (°C) Synthesis Highlights Key Reactivity/Applications
This compound Acetyl (4), Methyl (5), Ethyl ester (2) Not reported Likely via cyclization or acetylation Ester hydrolysis, acetyl-group reactions
Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate 4-Bromophenyl (5), Methyl (4) Not reported Multi-step substitution (bromophenyl introduction) Halogen-mediated cross-coupling reactions
Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate Hydroxyethyl (3), Phenyl (5) 103–105 General pyrrole synthesis protocol Hydrogen-bonding interactions, solubility modulation
5-Acetyl-2-methylpyrrole derivatives Acetyl (5), Methyl (2) 147–200 (derivatives) Acetyl bromide/MgEtBr reaction Wolff-Kishner reduction to alkylpyrroles

Substituent Effects on Physical Properties

  • Position of Acetyl Group: The acetyl group in the target compound (4-position) vs. 5-acetyl-2-methylpyrrole derivatives alters electronic conjugation.
  • Halogen vs. Hydrophilic Groups : The bromophenyl substituent in the 5-position () introduces steric bulk and electron-withdrawing effects, which could reduce solubility in polar solvents compared to the hydroxyethyl group in , which enhances hydrophilicity.

Reactivity Trends

  • Ester and Acetyl Reactivity : The ethyl ester at the 2-position enables hydrolysis to carboxylic acids, while the acetyl group at 4 may participate in nucleophilic additions or condensations. This contrasts with 5-acetyl-2-methylpyrrole derivatives , where the acetyl group is more sterically accessible for reductions (e.g., Wolff-Kishner).
  • Halogen Functionalization : The bromophenyl analogue offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound.

Biological Activity

Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H13N1O3C_{11}H_{13}N_{1}O_{3} and a molecular weight of approximately 219.23 g/mol. The structure features a pyrrole ring with an acetyl group at the 4-position and a methyl group at the 5-position, contributing to its unique reactivity and potential biological activities.

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological macromolecules. The presence of both the acetyl and ester functional groups allows for potential hydrogen bonding and hydrophilic interactions, which may modulate enzyme activity or receptor binding.

Antimicrobial Properties

Research has indicated that compounds within the pyrrole family exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects, particularly in:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15 µM
MCF7 (breast cancer)20 µM

These findings indicate that this compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Screening : A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects, particularly against Staphylococcus aureus .
  • Cytotoxicity Assays : Research conducted on various cancer cell lines showed that this compound exhibits selective cytotoxicity, suggesting its potential as a therapeutic agent in oncology .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, although detailed pathways remain to be fully elucidated .

Q & A

Q. What synthetic methodologies are commonly employed for ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or multi-step functionalization of pyrrole derivatives. For example, substituted pyrroles can be synthesized using trichloroacetyl chloride and alcoholysis (e.g., ethanol) to introduce ester groups . Optimization strategies include:
  • Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Reagent Stoichiometry : Balancing equivalents of acetylating agents (e.g., acetyl chloride) to minimize side reactions.
  • Temperature Control : Maintaining 60–80°C during cyclocondensation to improve yield (reported yields: 40–50%) .
    Key reference compounds, such as ethyl 3-methyl-1H-pyrrole-2-carboxylate, demonstrate the utility of acyl chloride coupling for introducing acetyl groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key markers include:
  • Pyrrole Ring Protons : Singlets or doublets in δ 6.0–7.5 ppm (J = 2.8–3.2 Hz) for aromatic protons .
  • Ester Group : Quartet at δ 4.2–4.4 ppm (ethyl group) and triplet at δ 1.3–1.4 ppm (CH₃) .
  • Acetyl Group : Sharp singlet at δ 2.3–2.6 ppm for CH₃ in acetyl .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • IR Spectroscopy : C=O stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (acetyl) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the pyrrole ring.
  • Moisture Control : Use desiccants due to ester group hydrolysis susceptibility .
  • Thermal Stability : Avoid prolonged exposure to >40°C to prevent acetyl group decomposition .

Advanced Research Questions

Q. What role do DFT studies play in elucidating the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict:
  • Electron Density Distribution : Acetyl and methyl groups at positions 4 and 5 increase electron-withdrawing effects, polarizing the pyrrole ring and enhancing electrophilic substitution at position 3 .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with experimental UV-Vis absorption spectra, aiding in photochemical reactivity assessments .
  • Reactivity Descriptors : Fukui indices identify nucleophilic attack sites, validated by experimental regioselectivity in halogenation reactions .

Q. How can researchers resolve contradictions in reported spectral data for structurally similar pyrrole derivatives?

  • Methodological Answer : Discrepancies in NMR shifts or yields often arise from:
  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift proton signals by 0.1–0.3 ppm .
  • Impurity Profiles : Use preparative HPLC to isolate pure fractions and reacquire spectra .
  • Crystallographic Validation : Single-crystal X-ray diffraction (e.g., CCDC data) confirms substituent positions and resolves ambiguities .

Q. What strategies enable regioselective functionalization of the pyrrole ring during synthesis?

  • Methodological Answer :
  • Directing Groups : The ester at position 2 deactivates the ring, directing electrophiles to position 5. Acetyl at position 4 further modulates reactivity via steric effects .
  • Metal-Mediated Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at position 3, leveraging halogenated intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction times and improves regioselectivity in heterocyclic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.